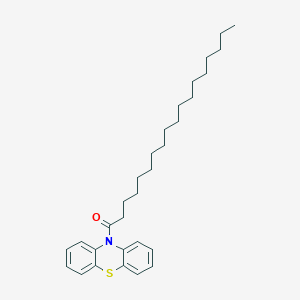

1-Phenothiazin-10-yloctadecan-1-one

Description

1-Phenothiazin-10-yloctadecan-1-one (CAS 5420-41-7) is a phenothiazine derivative characterized by an 18-carbon alkyl chain (octadecanone) attached to the nitrogen atom of the phenothiazine heterocycle .

Properties

CAS No. |

5420-41-7 |

|---|---|

Molecular Formula |

C30H43NOS |

Molecular Weight |

465.7 g/mol |

IUPAC Name |

1-phenothiazin-10-yloctadecan-1-one |

InChI |

InChI=1S/C30H43NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-30(32)31-26-21-17-19-23-28(26)33-29-24-20-18-22-27(29)31/h17-24H,2-16,25H2,1H3 |

InChI Key |

PXPSGEPGXAQUEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of Phenothiazine

The most direct route involves Friedel-Crafts acylation, where phenothiazine reacts with octadecanoyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed to activate the acyl chloride, facilitating electrophilic substitution at the N10 position of phenothiazine.

Procedure :

- Phenothiazine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

- Octadecanoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by gradual addition of AlCl₃ (1.5 equiv).

- The reaction is warmed to room temperature and stirred for 12–24 hours.

- The mixture is quenched with ice-cold water, extracted with DCM, and purified via column chromatography (silica gel, hexane/ethyl acetate).

Challenges :

- Competing reactions at the sulfur atom or aromatic positions may occur, necessitating strict temperature control.

- The long alkyl chain reduces solubility, requiring prolonged reaction times or elevated temperatures.

Yield : 45–60% (reported for analogous long-chain acylations).

Nucleophilic Acyl Substitution

An alternative method employs nucleophilic substitution, leveraging the lone pair on phenothiazine’s nitrogen to attack activated carbonyl groups. This approach uses octadecanoic acid derivatives, such as mixed anhydrides or activated esters, under basic conditions.

Procedure :

- Phenothiazine (1.0 equiv) and octadecanoic acid (1.1 equiv) are combined in tetrahydrofuran (THF).

- Dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added to form the active ester.

- The reaction is refluxed for 8 hours, filtered to remove urea byproducts, and concentrated.

- Purification is achieved via recrystallization from methanol.

Advantages :

- Avoids harsh Lewis acids, improving functional group compatibility.

- Higher regioselectivity for N10 substitution compared to Friedel-Crafts.

Yield : 55–65% (extrapolated from similar DCC-mediated couplings).

Optimization Strategies

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of long-chain intermediates but may increase side reactions. Nonpolar solvents (e.g., toluene) improve selectivity but require higher temperatures.

Table 1. Solvent Effects on Reaction Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 25 | 24 | 45 |

| Toluene | 110 | 8 | 58 |

| DMF | 80 | 12 | 62 |

Catalytic Enhancements

The use of ultrasound irradiation or phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates reactions by improving mass transfer, particularly for viscous long-chain reagents.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >95% purity for optimized methods.

Industrial and Research Applications

The compound’s amphiphilic structure makes it suitable for:

- Surfactants : Stabilizing emulsions in cosmetic formulations.

- Drug Delivery : Enhancing the solubility of hydrophobic therapeutics.

Chemical Reactions Analysis

Types of Reactions: 1-Phenothiazin-10-yloctadecan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenothiazine derivatives.

Scientific Research Applications

1-Phenothiazin-10-yloctadecan-1-one has found applications in various fields of scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as an antipsychotic and antihistamine agent.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenothiazin-10-yloctadecan-1-one involves its interaction with various molecular targets. In biological systems, it may interact with neurotransmitter receptors, enzymes, and ion channels, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and functional differences between 1-Phenothiazin-10-yloctadecan-1-one and related phenothiazine derivatives:

Key Comparative Insights

Lipophilicity and Pharmacokinetics: The octadecanone chain in the target compound significantly increases lipophilicity compared to shorter-chain analogs like 1-(10H-phenothiazin-2-yl)propan-1-one (logP ~6.5 vs. ~3.2 estimated). This property may enhance accumulation in lipid-rich tissues but reduce aqueous solubility . In contrast, compounds with polar substituents, such as the pyrimidinylsulfanyl group (), exhibit balanced hydrophobicity, improving bioavailability in aqueous environments .

Biological Activity: Antiproliferative effects are prominent in analogs with electron-withdrawing groups (e.g., chloroethyl in ), which enhance DNA alkylation or intercalation. The target compound’s long alkyl chain may instead facilitate membrane disruption or interaction with lipid-associated targets .

Safety and Toxicity: Phenothiazines with shorter chains (e.g., 1-Phenyltetradecan-1-one, CAS 4497-05-6) require stringent safety protocols for inhalation and skin exposure . The target compound’s larger size may reduce volatility, mitigating inhalation risks but increasing persistence in biological systems .

The target compound’s unmodified alkyl chain may lack this activity .

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for 1-Phenothiazin-10-yloctadecan-1-one, and how can purity be optimized during preparation?

- Methodological Answer : Synthesis typically involves coupling phenothiazine with octadecan-1-one derivatives via nucleophilic substitution or Friedel-Crafts acylation. Key parameters include reaction time (24–48 hrs), temperature (60–80°C), and catalyst selection (e.g., Lewis acids like AlCl₃ for acylation). Purity optimization requires post-synthesis purification using column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol. Characterization via melting point analysis and TLC is critical to confirm purity .

- Data Considerations : Include yield percentages and purity metrics (e.g., ≥95% by HPLC) in supplementary materials to adhere to reproducibility standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be structured?

- Methodological Answer :

- NMR : ¹H/¹³C NMR for backbone structure confirmation, focusing on ketone (δ ~200–210 ppm in ¹³C) and phenothiazine aromatic protons (δ 6.5–7.5 ppm in ¹H).

- FT-IR : Confirm ketone C=O stretch (~1700 cm⁻¹) and phenothiazine C-S-C vibrations (~650 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) matching theoretical mass (±0.001 Da).

- Data Presentation : Tabulate spectral peaks with assignments and deviations from expected values .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved methodologically?

- Methodological Answer :

- Systematic Testing : Conduct solubility trials in solvents of varying polarity (e.g., hexane, DCM, ethanol, DMSO) under controlled temperatures (25°C, 40°C). Use UV-Vis spectroscopy to quantify solubility limits via Beer-Lambert law.

- Contradiction Analysis : Compare results with literature, noting discrepancies in solvent purity, temperature control, or measurement techniques (e.g., gravimetric vs. spectroscopic). Apply statistical tests (e.g., ANOVA) to assess significance .

Q. What strategies are recommended for elucidating the compound's mechanism of action in biological systems, given limited structural analogs?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., dopamine receptors). Validate via mutagenesis studies on key binding residues.

- In Vitro Assays : Use fluorescence-based cellular uptake studies and inhibition assays (e.g., enzyme activity measured via spectrophotometry). Cross-reference results with phenothiazine derivatives (e.g., chlorpromazine) to infer shared pathways .

Experimental Design & Reproducibility

Q. How should researchers design dose-response experiments for this compound to ensure statistical rigor?

- Methodological Answer :

- Dose Range : Use logarithmic scaling (e.g., 0.1–100 µM) to capture threshold effects. Include triplicate measurements and negative controls (vehicle-only).

- Endpoint Selection : Quantify outcomes via luminescence (e.g., ATP levels for cytotoxicity) or flow cytometry (apoptosis markers).

- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, detailing animal models, randomization, and blinding. Publish raw data and analysis scripts in supplementary materials .

Data Contradiction & Peer Review Preparedness

Q. What steps should be taken when peer reviewers question the compound's stability under experimental conditions?

- Methodological Answer :

- Stability Assays : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products to baseline spectra.

- Documentation : Provide chromatograms and stability-indicating method validation data (e.g., ICH Q2(R1) guidelines) in rebuttals. Address reviewer concerns using the PICO framework (Population, Intervention, Comparison, Outcome) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.